molecular formula C21H19BrN4O B2476370 1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 956267-04-2

1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2476370
CAS No.: 956267-04-2
M. Wt: 423.314
InChI Key: BZOJZLCMHAVMQP-UHFFFAOYSA-N
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Description

1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H19BrN4O and its molecular weight is 423.314. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Related Compounds

  • Synthesis and Pharmacological Applications :

    • Derivatives of bipyrazole, a related chemical framework, have demonstrated a wide array of potent activities against various diseases such as cancer, tuberculosis, inflammation, and microbial infections. These compounds have been noted for their potential as building blocks in the treatment of diseases, with metal complexes of bipyrazoles showing enhanced biological activities compared to their ligands. This highlights the potential of 1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one in pharmaceutical applications, particularly in designing drugs with specific biological targets (Abbas, Abdellattif, & Dawood, 2021).
  • Chemical Properties and Analytical Techniques :

    • The chemical properties and analytical techniques for compounds like pantoprazole sodium sesquihydrate, a proton pump inhibitor, indicate the importance of understanding the stability, solubility, and identification methods of similar compounds. This underscores the significance of analytical and physicochemical methods in the development and quality control of pharmaceutical compounds, which could be applicable to the study and application of this compound (Shelekhova et al., 2020).
  • Potential in Material Science :

    • Compounds containing brominated phenyl groups, similar to the bromophenyl in your query, have been explored for their use in flame retardants and their occurrence in various environments. This suggests potential applications of the specified compound in material science, particularly in developing new flame-retardant materials or studying the environmental impact of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O/c1-14-19(13-25(23-14)18-6-4-3-5-7-18)21-12-20(24-26(21)15(2)27)16-8-10-17(22)11-9-16/h3-11,13,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOJZLCMHAVMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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